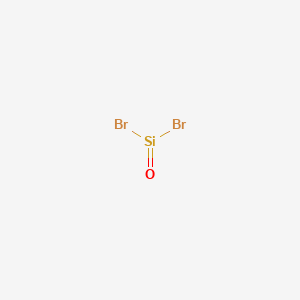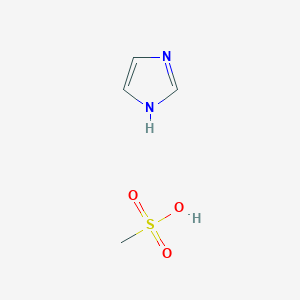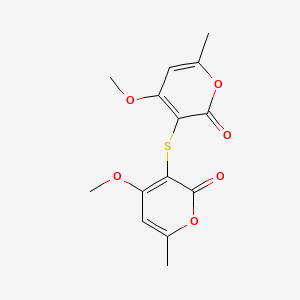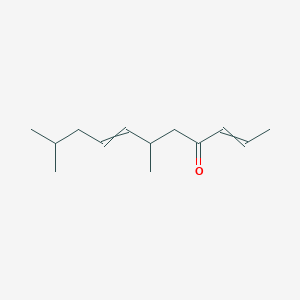
6,10-Dimethylundeca-2,7-dien-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,10-Dimethylundeca-2,7-dien-4-one, also known as geranylacetone, is an organic compound with the molecular formula C₁₃H₂₂O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its pleasant floral odor and is used in various applications, including fragrances and flavorings .
準備方法
Synthetic Routes and Reaction Conditions
6,10-Dimethylundeca-2,7-dien-4-one can be synthesized through the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction involves a rearrangement and subsequent decarboxylation to yield the desired product . Another method involves the transesterification of ethyl acetoacetate with linalool .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
6,10-Dimethylundeca-2,7-dien-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
6,10-Dimethylundeca-2,7-dien-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the fragrance and flavor industry due to its pleasant odor.
作用機序
The mechanism of action of 6,10-Dimethylundeca-2,7-dien-4-one involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
6,10-Dimethylundeca-2,7-dien-4-one can be compared with other similar compounds, such as:
Geraniol: Another monoterpenoid with a similar structure but different functional groups.
Citral: A compound with a similar carbon skeleton but different double bond positions.
Nerol: Similar to geraniol but with a different stereochemistry.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
特性
CAS番号 |
83323-83-5 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
6,10-dimethylundeca-2,7-dien-4-one |
InChI |
InChI=1S/C13H22O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5-7,9,11-12H,8,10H2,1-4H3 |
InChIキー |
JDEAGUWJAKYJFM-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=O)CC(C)C=CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


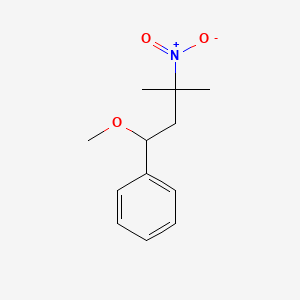




![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
